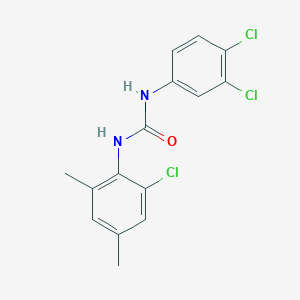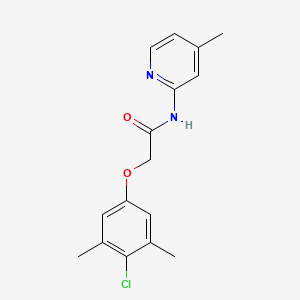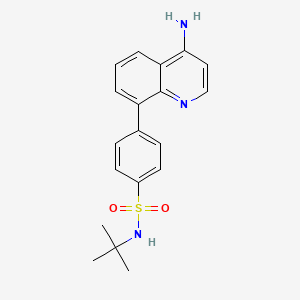
N-(2-chloro-4,6-dimethylphenyl)-N'-(3,4-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to N-(2-chloro-4,6-dimethylphenyl)-N'-(3,4-dichlorophenyl)urea, often involves chlorination reactions. A notable method involves using N,N'-dichlorobis(2,4,6-trichlorophenyl)urea as a chlorinating agent for various substrates, demonstrating the reagent's efficiency in producing chlorinated urea derivatives under mild conditions with quantitative yields (Sathe, Karade, & Kaushik, 2007).
Molecular Structure Analysis
Molecular structure analysis of urea derivatives, including this compound, reveals significant insights into their conformation and bonding. For instance, the urea group's orientation relative to its phenyl substituents can influence the compound's properties and reactivity. Studies on similar compounds show that the orientation of phenyl rings and the urea group's planarity play a crucial role in stabilizing the molecule through intramolecular hydrogen bonding (Yan et al., 2007).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, influencing their properties and applications. The reactivity of this compound can be attributed to the presence of chloro and urea functional groups, enabling it to participate in N-chlorination and substitution reactions. These reactions are pivotal in synthesizing more complex molecules and modifying the compound's chemical properties for specific applications (Owens et al., 1976).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. For example, the planarity and conformation of the urea moiety and its substituents can influence the compound's crystal packing and intermolecular interactions, affecting its solubility and melting point. Such structural features are critical in determining the material's physical state and its behavior in various solvents (Saeed, Hökelek, Bolte, & Erben, 2021).
Chemical Properties Analysis
The chemical properties of urea derivatives, including reactivity, stability, and interaction with other molecules, stem from their unique molecular structure. The presence of chloro and dimethyl groups attached to the phenyl rings in this compound contributes to its distinctive chemical behavior, such as its reactivity towards nucleophiles and electrophiles, and its potential to form hydrogen bonds and other intermolecular interactions, influencing its applications in chemical synthesis and material science (Corbin et al., 2001).
Eigenschaften
IUPAC Name |
1-(2-chloro-4,6-dimethylphenyl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O/c1-8-5-9(2)14(13(18)6-8)20-15(21)19-10-3-4-11(16)12(17)7-10/h3-7H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBRULDSIXOJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-fluorophenyl)-3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5623781.png)


![4-[2-(4-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine](/img/structure/B5623806.png)

![(3aR*,9bR*)-2-(1H-pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5623822.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5623830.png)
![3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]-2-methoxypyridine](/img/structure/B5623831.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(1-methylcyclopentyl)carbonyl]-4-piperidinol](/img/structure/B5623837.png)
![1-{[1-(4-chlorobenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5623855.png)
![(3R*,4S*)-1-{[2-(benzyloxy)phenyl]acetyl}-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5623861.png)
![5-tert-butyl-N-[(5-methylpyrazin-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5623866.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5623873.png)